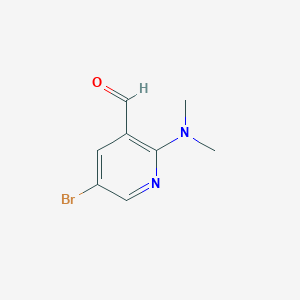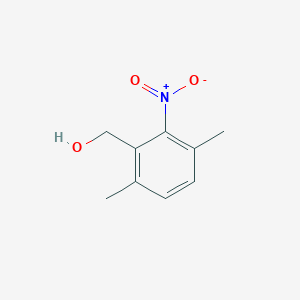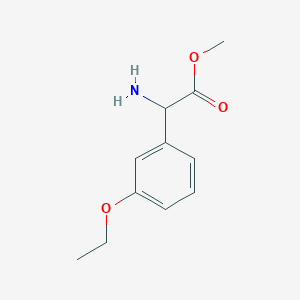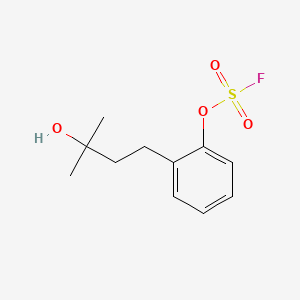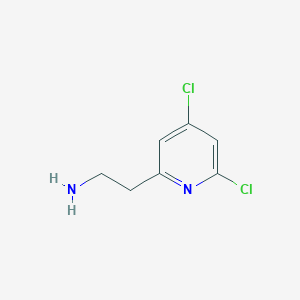
2-(4,6-Dichloropyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dichloropyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.05 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and an ethanamine group at the 2 position. It is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4,6-dichloropyridin-2-yl)ethan-1-amine typically involves the reaction of 4,6-dichloropyridine with ethylenediamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-(4,6-Dichloropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include strong bases, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4,6-Dichloropyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4,6-dichloropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(4,6-Dichloropyridin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
4-Amino-2,6-dichloropyridine: This compound has similar structural features but differs in the functional group attached to the pyridine ring.
1-(3,6-Dichloropyridin-2-yl)ethan-1-amine: Another structurally related compound with different substitution patterns on the pyridine ring.
The uniqueness of 2-(4,6-dichloropyridin-2-yl)ethan-1-amine lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1393552-14-1 |
|---|---|
Formule moléculaire |
C7H8Cl2N2 |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
2-(4,6-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
Clé InChI |
NKNYVTVPDHVNAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


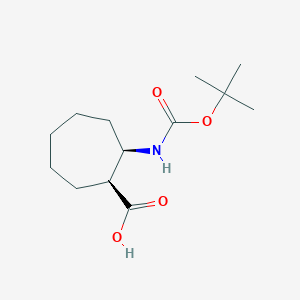
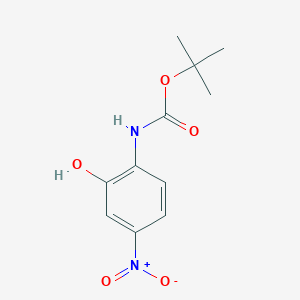
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
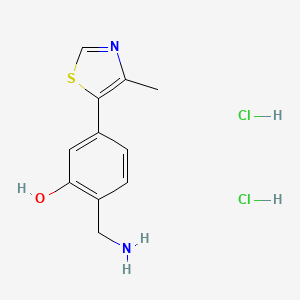
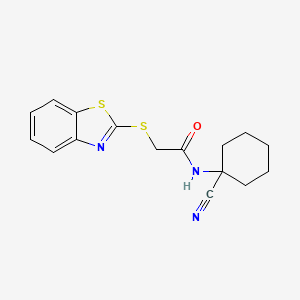
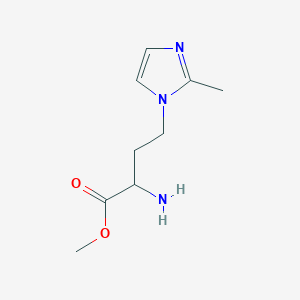
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
